5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Description
5-(5-Bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core substituted with a 5-bromo-2-hydroxybenzylidene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3S/c11-6-1-2-7(13)5(3-6)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQSTFZMHNPPMY-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/2\C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is typically conducted in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the benzylidene moiety can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the thiazolidine-2,4-dione ring.
Substitution: Various substituted benzylidene-thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new pharmaceuticals targeting diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The presence of the thiazolidine-2,4-dione ring, which is a known pharmacophore, contributes to its biological activity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(5-Chloro-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
5-(5-Methyl-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione imparts unique electronic and steric effects, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
